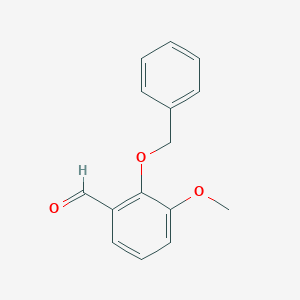
2-(Benzyloxy)-3-methoxybenzaldehyde
概要
説明
“2-(Benzyloxy)benzaldehyde” is a benzaldehyde derivative . It has a molecular weight of 212.24 . The compound is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of benzyl ethers and esters can be achieved using 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate . This method involves a mixture of alcohol, 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate, and magnesium oxide in toluene .Chemical Reactions Analysis
Benzyl compounds can undergo various chemical reactions. For instance, benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Electrophilic nitration and Friedel-Crafts acylation reactions introduce deactivating, meta-directing substituents on an aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques . For “2-(Benzyloxy)benzaldehyde”, the density is 1.1±0.1 g/cm³, boiling point is 359.0±17.0 °C at 760 mmHg, and the refractive index is 1.607 .科学的研究の応用
Synthesis of Multidentate Chelating Ligands
This compound is utilized in the synthesis of multidentate chelating ligands. These ligands are crucial in creating complex molecules that can tightly bind metal ions, which is essential in various fields such as biochemistry and pharmaceuticals .
Pharmaceutical Intermediate
It acts as an intermediate in pharmaceutical research, contributing to the development of new drugs and therapies. Its role in the synthesis process is vital for creating complex organic molecules .
Preparation of Benzyl Ethers and Esters
A related compound, 2-Benzyloxy-1-methylpyridinium triflate, is used for synthesizing benzyl ethers and esters. This process is significant in organic chemistry for protecting functional groups during synthesis .
Antioxidant and Antimicrobial Studies
Schiff base ligands derived from similar compounds have been used in studies for their antioxidant and antimicrobial properties. These studies are crucial for discovering new treatments and understanding the mechanisms of diseases .
Limitations in Wittig Rearrangement
Research has been conducted on the limitations of the base-induced Wittig rearrangement involving analogues of this compound. Understanding these limitations is important for refining synthetic methods in organic chemistry .
Thermo Fisher Scientific - 2-Benzyloxyphenol Beilstein Journal of Organic Chemistry Springer Link - Synthesis, structural analysis, in vitro antioxidant, antimicrobial… MDPI - Further Studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy…
作用機序
Target of Action
Benzylic compounds are known to exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound may interact with biological targets that have affinity for benzylic structures.
Mode of Action
It’s known that benzylic compounds can undergo various reactions such as sn1, sn2, and e1 due to the adjacent aromatic ring . This could imply that 2-(Benzyloxy)-3-methoxybenzaldehyde might interact with its targets through similar mechanisms.
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical processes, including oxidative degradation . Therefore, it’s plausible that 2-(Benzyloxy)-3-methoxybenzaldehyde could influence similar pathways.
Pharmacokinetics
It’s known that the suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of organoboron compounds, results in products with relatively stable and environmentally benign properties . This suggests that 2-(Benzyloxy)-3-methoxybenzaldehyde might exhibit similar characteristics, potentially influencing its bioavailability.
Result of Action
The compound’s benzylic structure suggests that it could induce changes in cellular processes through its interactions with various biological targets .
Action Environment
The action of 2-(Benzyloxy)-3-methoxybenzaldehyde could be influenced by various environmental factors. For instance, the stability and reactivity of benzylic compounds can be affected by factors such as temperature, pH, and the presence of other chemical species . Therefore, these factors could potentially influence the action, efficacy, and stability of 2-(Benzyloxy)-3-methoxybenzaldehyde.
特性
IUPAC Name |
3-methoxy-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBGOVZWCRLLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361452 | |
| Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-methoxybenzaldehyde | |
CAS RN |
2011-06-5 | |
| Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(Benzyloxy)-3-methoxybenzaldehyde exert its anti-leukemic effects?
A1: Research suggests that 2-(Benzyloxy)-3-methoxybenzaldehyde, also referred to as benzyl-o-vanillin (Bn1), exhibits anti-proliferative activity against HL60 leukemia cells. [] This activity is attributed to its ability to disrupt mitochondrial function and induce apoptosis. [] While Bn1 itself shows some anti-cancer activity, combining it with other structures like benzimidazole and benzenesulfonate significantly enhances its potency. [] For instance, derivatives like 2XP (N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole) and 3BS ((R) and (S)-1-(2-benzyloxy-3-methoxyphenyl)-2, 2, 2-trichloroethyl benzenesulfonate) demonstrate stronger anti-leukemic effects compared to Bn1 alone. [] These derivatives induce cell death in U937 leukemic cells through DNA fragmentation, leading to the activation of caspase 9, a key protein in the intrinsic apoptotic pathway. []
Q2: How do the structural modifications in 2XP and 3BS contribute to their enhanced anti-leukemic activity?
A2: Both 2XP and 3BS exhibit strong DNA binding affinity, primarily through interactions within the minor groove of the DNA helix. [] This binding is primarily driven by hydrophobic interactions rather than electrostatic forces. [] Studies employing equilibrium binding titration, viscosity measurements, and computational modeling support this mechanism. [] The increased size and hydrophobicity of 2XP and 3BS, compared to Bn1, likely contribute to their enhanced DNA binding affinity and, consequently, their improved anti-leukemic activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

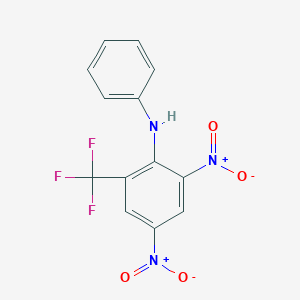
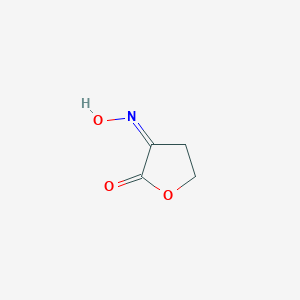

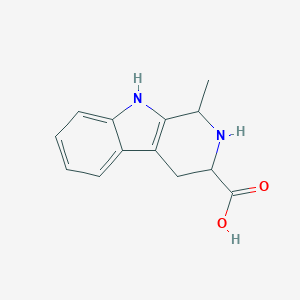
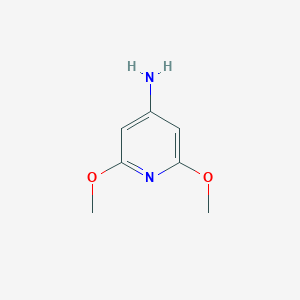
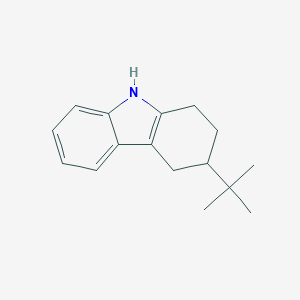
![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)

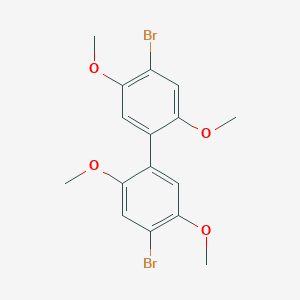
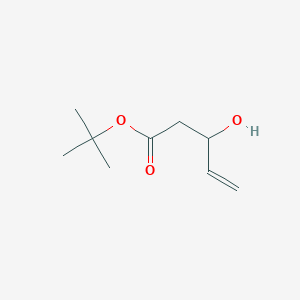
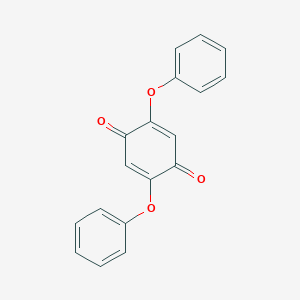
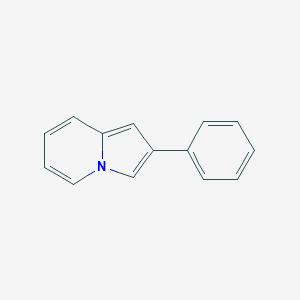

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)